3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine
Description
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a (4-bromobenzyl)thio group and at position 6 with a pyridin-3-yl moiety.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAZHIDWEWSLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-bromobenzyl chloride with a thiol compound to form the bromobenzylthio intermediate.
Coupling with Pyridinyl Group: The final step involves coupling the bromobenzylthio intermediate with a pyridinyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of substituted benzylthio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
Target Compound
- Core : Pyridazine.
- Position 3 : (4-Bromobenzyl)thio group (bulky, lipophilic, bromine-mediated interactions).
- Position 6 : Pyridin-3-yl (heteroaromatic, hydrogen bond acceptor).
- Molecular Weight : Estimated at 358.4 g/mol (C₁₆H₁₂BrN₃S).
I-Series Compounds ( )
- Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate. I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.
- Key Features: Pyridazine or isoxazole cores. Phenethylamino/phenethylthio linkers with ester termini (e.g., ethyl benzoate). Methyl or isoxazole substituents enhance steric/electronic modulation.
- Bromine substituent increases lipophilicity vs. methyl/isoxazole groups in I-series compounds.
Triazolo-Pyridazine Analogs ( )
- Example : 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6).
- Key Features :
- Fused triazolo-pyridazine core (enhanced planarity for π-stacking).
- Pyridin-4-yl at position 6 (vs. pyridin-3-yl in the target).
- Solubility: 33.7 µg/mL at pH 7.4.
- Comparison: The triazolo ring may improve binding affinity but reduce synthetic accessibility. Pyridin-4-yl vs.
Data Table: Structural and Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a pyridazine ring substituted with a 4-bromobenzylthio group and a pyridin-3-yl group. The synthesis typically involves the following steps:
- Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
- Introduction of the 4-Bromobenzylthio Group : A nucleophilic substitution reaction is utilized, where 4-bromobenzyl chloride reacts with a thiol group.
- Coupling with the Pyridin-3-yl Group : This final step involves coupling the bromobenzylthio intermediate with a pyridinyl derivative using palladium-catalyzed cross-coupling reactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structure allows for potential π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its structural components facilitate interactions that disrupt microbial cell functions.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer activity. Mechanisms proposed include apoptosis induction and cell cycle arrest .
Case Studies and Experimental Results
A summary of key findings from recent studies includes:
Comparisons with Similar Compounds
The compound can be compared to other derivatives such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine | Chlorine instead of Bromine | Similar antimicrobial and anticancer properties |
| 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine | Methyl group addition | Varying potency in biological assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
